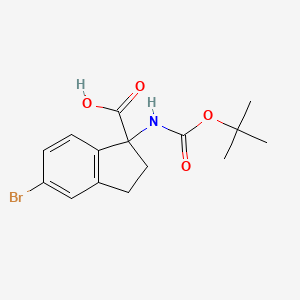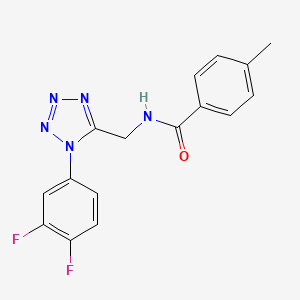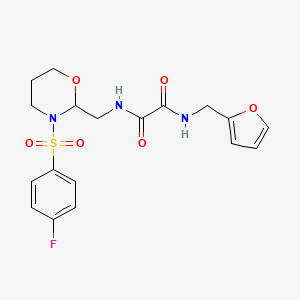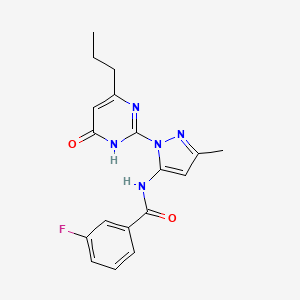
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone, also known as DFTM, is a novel small molecule that has gained significant attention in scientific research. DFTM is a thiazepane derivative that has been synthesized through a series of chemical reactions. The compound has shown promising results in various studies, making it a potential candidate for further research.
Mechanism of Action
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has been shown to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo experiments. Additionally, the toxicity of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone in humans has not been fully evaluated, making it difficult to determine its safety for clinical use.
Future Directions
Several future directions for the research on (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone can be identified. One potential direction is to explore the compound's potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to evaluate the safety and toxicity of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone in humans, which will be crucial for its potential use in clinical settings.
Conclusion:
In conclusion, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is a promising compound that has shown potential in various scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone have been discussed in this paper. Further research on (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is needed to fully understand its potential and limitations for clinical use.
Synthesis Methods
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone involves a multi-step reaction process that includes the condensation of 2,5-difluorobenzaldehyde and thiourea to form 2,5-difluorobenzyl thiourea. This intermediate product is then reacted with 3-bromo-6-isopropoxypyridine to form the final product, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone. The synthesis method is a crucial step in the production of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone as it determines the purity and yield of the compound.
Scientific Research Applications
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in cancer research, where it has demonstrated anti-tumor activity in several cancer cell lines. (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has also been studied for its potential use in neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2S/c1-13(2)26-19-6-3-14(12-23-19)20(25)24-8-7-18(27-10-9-24)16-11-15(21)4-5-17(16)22/h3-6,11-13,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSYQSMBWGRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)
![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)
![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)


![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)



![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)